molecular formula C11H13N5O B2658590 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034264-88-3

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2658590
CAS No.: 2034264-88-3
M. Wt: 231.259
InChI Key: RNXFTVYMHBUFCC-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazolo-pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo-pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Functionalization of the core: Introduction of the ethanone group can be done via acylation reactions using appropriate acylating agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. For instance, if it has medicinal properties, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo-pyrazine derivatives, such as:

  • 1-(pyrazolo[1,5-a]pyrazin-5-yl)-2-(1H-pyrazol-1-yl)ethanone
  • 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-imidazol-1-yl)ethanone

Uniqueness

The uniqueness of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(9-15-5-1-3-12-15)14-6-7-16-10(8-14)2-4-13-16/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXFTVYMHBUFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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